molecular formula C17H14N2O3S B12122705 (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12122705
M. Wt: 326.4 g/mol
InChI Key: SPVHMWDGHSCCIT-DHDCSXOGSA-N
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Description

(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both imino and benzylidene groups, contributes to its potential as a versatile pharmacophore in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step reaction sequence:

    Formation of Thiazolidinone Core: The initial step involves the condensation of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Imination: The thiazolidinone intermediate is then reacted with 3-hydroxybenzaldehyde under acidic or basic conditions to introduce the imino group.

    Benzylidene Formation: Finally, the compound is subjected to a Knoevenagel condensation with 2-methoxybenzaldehyde to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino-thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and antifungal studies. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal agents.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, its anti-inflammatory effects could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one: Similar structure but with a different substitution pattern on the benzylidene group.

    (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one: Similar structure but with a different substitution pattern on the phenyl ring.

    (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-chlorobenzylidene)-1,3-thiazolidin-4-one: Similar structure but with a chlorine substitution on the benzylidene group.

Uniqueness

The uniqueness of (2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups, along with the imino and thiazolidinone functionalities, allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-2-(3-hydroxyphenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2O3S/c1-22-14-8-3-2-5-11(14)9-15-16(21)19-17(23-15)18-12-6-4-7-13(20)10-12/h2-10,20H,1H3,(H,18,19,21)/b15-9-

InChI Key

SPVHMWDGHSCCIT-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2

Origin of Product

United States

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